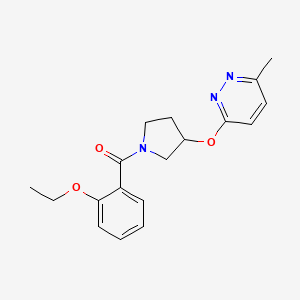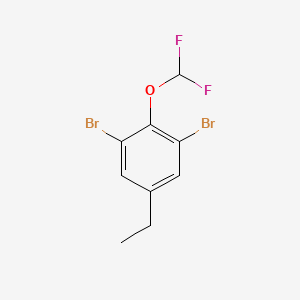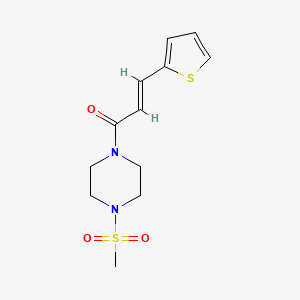
2-Tert-butyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-1,3,4-thiadiazole is a derivative of thiadiazole . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It is known to exhibit a wide variety of biological activity .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been a subject of considerable interest due to their broad types of biological activity . They have been synthesized using various techniques, focusing on cyclization, condensation reactions, and functional group transformations .Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The InChI code for this compound is 1S/C6H10N2S/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 142.22 .Scientific Research Applications
Insecticidal Activity :
- Wang et al. (2011) reported that N-tert-Butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles showed promising insecticidal activities against Plutella xylostella L. and Culex pipiens pallens, suggesting the role of 1,2,3-thiadiazoles in pesticide development (Wang et al., 2011).
Anti-Inflammatory and Analgesic Properties :
- Unangst et al. (1992) explored 1,2,4-oxadiazoles and 1,2,4-thiadiazoles as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showing potential for anti-inflammatory applications (Unangst et al., 1992).
Antihypertensive Agents :
- Baldwin et al. (1980) synthesized isoelectronic analogues of a beta-adrenergic blocking agent, including thiadiazole derivatives, for potential antihypertensive applications (Baldwin et al., 1980).
Photosynthetic Electron Transport Inhibition :
- Vicentini et al. (2005) found that pyrazole derivatives containing 1,3,4-thiadiazoles exhibited significant inhibitory properties on photosynthetic electron transport, implying their potential use in agricultural chemistry (Vicentini et al., 2005).
Synthesis of 1,3,4‐Thiadiazolesulfonamides :
- Pedregosa et al. (1996) described the synthesis of a new precursor of 1,3,4‐thiadiazolesulfonamides, showcasing the chemical synthesis aspect of thiadiazole derivatives (Pedregosa et al., 1996).
Agricultural Applications :
- Mullican et al. (1993) designed 1,3,4-thiadiazoles as dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating their application in agricultural chemistry (Mullican et al., 1993).
Luminescence in Material Science :
- Qian et al. (2007) synthesized 2-(2'-hydroxyphenyl)benzothiazole-based compounds that exhibited aggregation-induced emission enhancement, hinting at their use in material science (Qian et al., 2007).
Pharmaceutical Research :
- Chauhan et al. (2018) described a method for dimerizing primary thioamides into 1,2,4-thiadiazoles, which has implications for pharmaceutical chemistry (Chauhan et al., 2018).
Pesticide Development :
- Mao et al. (2012) synthesized N-tert-butyl-N′-acyl-5-methyl-1,2,3-thiadiazole-4-carbohydrazides with notable pesticidal activity (Mao et al., 2012).
Mosquito Larvicidal and Antibacterial Properties :
- Castelino et al. (2014) studied the larvicidal and antibacterial properties of novel thiadiazolotriazin-4-ones (Castelino et al., 2014).
Mechanism of Action
Target of Action
2-Tert-butyl-1,3,4-thiadiazole is a thiadiazole derivative . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial and anticonvulsant properties
Mode of Action
It is known that thiadiazole derivatives can interact with various bacterial strains and have inhibitory effects on certain enzymes related to convulsions . The compound’s interaction with its targets likely results in changes that inhibit the growth of bacteria or the occurrence of convulsions.
Biochemical Pathways
Given its antibacterial and anticonvulsant activities, it is likely that the compound affects pathways related to bacterial growth and neural signaling .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its antibacterial and anticonvulsant activities. For instance, the compound may inhibit bacterial growth at the molecular level, leading to a decrease in bacterial populations at the cellular level . Similarly, the compound’s anticonvulsant activity may result in changes to neural signaling at the molecular level, leading to a decrease in convulsive activity at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound has been found to inhibit the corrosion of brass in sea water samples , suggesting that its action and stability may be influenced by factors such as pH and salinity.
Future Directions
properties
IUPAC Name |
2-tert-butyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBCDHYUFWPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2940745.png)



![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2940752.png)

![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)
![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)



![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2940761.png)
![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)
![2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2940763.png)